Niranthin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
Niranthin: A Comprehensive Technical Guide on its Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Niranthin, a lignan predominantly isolated from plants of the Phyllanthus genus, has emerged as a molecule of significant scientific interest due to its diverse pharmacological activities. This technical guide provides an in-depth analysis of the chemical structure of Niranthin, supported by spectroscopic data, and details its biological properties, with a focus on its anti-inflammatory, antiviral, and anti-leishmanial effects. This document includes detailed experimental protocols for the extraction, isolation, and characterization of Niranthin, as well as methodologies for assessing its biological activity. Furthermore, it visually elucidates the signaling pathways modulated by Niranthin through detailed diagrams, offering a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Chemical Structure and Properties
Niranthin is a lignan characterized by a dibenzylbutane skeleton. Its systematic IUPAC name is 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole.[1] The chemical and physical properties of Niranthin are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₂O₇ | [1] |
| Molecular Weight | 432.51 g/mol | [1] |
| CAS Number | 50656-77-4 | [1] |
| IUPAC Name | 6-[(2S,3S)-3-[(3,4-dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-4-methoxy-1,3-benzodioxole | [1] |
| SMILES | COC--INVALID-LINK----INVALID-LINK--COC | [1] |
| InChI | InChI=1S/C24H32O7/c1-25-13-18(8-16-6-7-20(27-3)21(10-16)28-4)19(14-26-2)9-17-11-22(29-5)24-23(12-17)30-15-31-24/h6-7,10-12,18-19H,8-9,13-15H2,1-5H3/t18-,19-/m1/s1 | [1] |
| InChIKey | RCFGIEPQSDGMJJ-RTBURBONSA-N | [1] |
Structural Elucidation Data
The structural confirmation of Niranthin is based on comprehensive spectroscopic analysis. The following table summarizes the key spectral data.
| Spectroscopic Technique | Data |
| ¹³C-NMR (CDCl₃, 75 MHz) δ (ppm) | 135.77 (C-1), 101.31 (C-2), 147.88 (C-3), 133.69 (C-4), 148.78 (C-5), 108.16 (C-6), 35.03 (C-7), 40.79 (C-8), 133.69 (C-1'), 112.23 (C-2'), 147.18 (C-3'), 148.90 (C-4'), 111.03 (C-5'), 121.18 (C-6'), 35.03 (C-7'), 40.79 (C-8'), 72.72 (CH₂-OMe), 71.36 (CH₂-OMe), 101.23 (O-CH₂-O), 58.89 (OMe-alkyl), 55.99 (OMe-Ar), 55.93 (OMe-Ar), 55.84 (OMe-Ar) |
| Infrared (IR) (cm⁻¹) | 2926 (C-H alkyl), 1591, 1508, 1454 (C=C aromatic), 1250, 1112, 1030 (C-O) |
Experimental Protocols
Extraction and Isolation of Niranthin from Phyllanthus amarus
A generalized protocol for the extraction and isolation of Niranthin is presented below. Optimization may be required based on the specific plant material and available equipment.
2.1.1. Plant Material Preparation
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Air-dry the aerial parts of Phyllanthus amarus in the shade.
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Pulverize the dried plant material into a coarse powder using a mechanical grinder.
2.1.2. Extraction
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Perform Soxhlet extraction of the powdered plant material with n-hexane for 6-8 hours.
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Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude n-hexane extract.
2.1.3. Preliminary Fractionation
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Dissolve the crude extract in a 9:1 (v/v) mixture of methanol and water.
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Perform liquid-liquid partitioning against n-hexane to remove nonpolar impurities. The methanolic layer contains the lignans.
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Evaporate the methanol from the aqueous methanol layer to yield an aqueous suspension.
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Extract the aqueous suspension with ethyl acetate.
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Evaporate the ethyl acetate layer to dryness to obtain a lignan-enriched fraction.
2.1.4. Chromatographic Purification
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Prepare a silica gel (60-120 mesh) column using n-hexane as the slurry solvent.
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Dissolve the lignan-enriched fraction in a minimal amount of dichloromethane or n-hexane and load it onto the column.
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Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the concentration of ethyl acetate.
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Monitor the collected fractions by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (8:2 v/v) and visualize under UV light (254 nm).
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Pool the fractions containing Niranthin based on the Rf value of a standard.
2.1.5. Crystallization
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Evaporate the solvent from the pooled fractions to obtain a semi-pure solid.
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Dissolve the solid in a minimal amount of hot methanol or ethanol.
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Allow the solution to cool slowly to room temperature, followed by refrigeration, to induce crystallization.
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Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Biological Activities and Mechanisms of Action
Niranthin exhibits a range of biological activities, with its anti-inflammatory and antiviral properties being the most extensively studied.
Quantitative Biological Activity Data
The following table summarizes the key quantitative data on the biological activities of Niranthin.
| Activity | Assay Model | Target/Effect | IC₅₀ / Effective Dose | Reference |
| Anti-inflammatory | Mouse Cerebral Cortex | Displacement of [³H]-PAF binding | 6.5 µM | [2] |
| PAF-induced mouse paw edema | Inhibition of edema | 30 nmol/paw | [2] | |
| Anti-Hepatitis B Virus (HBV) | HepG2.2.15 cells | HBsAg Secretion Inhibition | 15.6 µM | |
| HepG2.2.15 cells | HBeAg Secretion Inhibition | 25.1 µM |
Anti-inflammatory Activity
Niranthin demonstrates potent anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. It has been shown to significantly inhibit the production of pro-inflammatory mediators such as prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β).[2] This inhibition is achieved through the downregulation of the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Phosphatidylinositol 3-kinase-Akt (PI3K-Akt) signaling pathways.[2]
Specifically, Niranthin suppresses the phosphorylation of IκB kinases (IKKα/β), which prevents the degradation of the inhibitory protein IκBα and subsequent nuclear translocation of NF-κB.[2] In the MAPK pathway, Niranthin inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK).[2]
Experimental Protocol for Western Blot Analysis of MAPK and NF-κB Signaling
This protocol outlines the procedure for assessing the effect of Niranthin on the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways in lipopolysaccharide (LPS)-stimulated macrophages.
3.3.1. Cell Culture and Treatment
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Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
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Seed the cells in 6-well plates and allow them to adhere overnight.
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Pre-treat the cells with various concentrations of Niranthin for 1 hour.
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Stimulate the cells with LPS (1 µg/mL) for 30 minutes.
3.3.2. Protein Extraction and Quantification
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Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
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Centrifuge the lysates and collect the supernatants.
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Determine the protein concentration using a BCA protein assay kit.
3.3.3. Western Blotting
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Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat dry milk or BSA in TBST.
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Incubate the membrane overnight at 4°C with primary antibodies against phospho-IKKα/β, phospho-JNK, phospho-ERK, and total forms of these proteins, as well as a loading control (e.g., β-actin or GAPDH).
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Wash the membrane and incubate with HRP-conjugated secondary antibodies.
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Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
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Quantify the band intensities using densitometry software.
Conclusion
Niranthin is a promising natural product with a well-defined chemical structure and significant, quantifiable biological activities. Its ability to modulate key inflammatory signaling pathways provides a strong basis for its potential therapeutic applications. The experimental protocols detailed in this guide offer a framework for the consistent extraction, purification, and evaluation of Niranthin, facilitating further research into its pharmacological properties and potential for drug development. Future studies should focus on a more detailed elucidation of its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and the exploration of its full therapeutic potential.
